2-(Benzyloxy)-6-fluoroaniline

Medicinal chemistry Drug design Lipophilicity optimization

2-(Benzyloxy)-6-fluoroaniline (CAS 160564-65-8) is a difunctional aniline derivative featuring a benzyloxy substituent at the 2‑position and a fluorine atom at the 6‑position of the aromatic ring. With a molecular formula of C13H12FNO and a molecular weight of 217.24 g/mol , this compound belongs to the class of ortho‑substituted fluoroanilines.

Molecular Formula C13H12FNO
Molecular Weight 217.243
CAS No. 160564-65-8
Cat. No. B2507308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-6-fluoroaniline
CAS160564-65-8
Molecular FormulaC13H12FNO
Molecular Weight217.243
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C(=CC=C2)F)N
InChIInChI=1S/C13H12FNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2
InChIKeyKWHIMHCTOQZTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-6-fluoroaniline (CAS 160564-65-8) — A Key Fluorinated Building Block for Medicinal and Organic Synthesis


2-(Benzyloxy)-6-fluoroaniline (CAS 160564-65-8) is a difunctional aniline derivative featuring a benzyloxy substituent at the 2‑position and a fluorine atom at the 6‑position of the aromatic ring. With a molecular formula of C13H12FNO and a molecular weight of 217.24 g/mol , this compound belongs to the class of ortho‑substituted fluoroanilines. Its structure provides three chemically distinct handles—a primary aromatic amine, a fluorine atom, and a benzyl ether—making it a versatile intermediate for the construction of complex organic frameworks, particularly in medicinal chemistry programs requiring precise modulation of lipophilicity and hydrogen‑bonding capacity [1].

2-(Benzyloxy)-6-fluoroaniline Cannot Be Replaced by Simple Analogs — Evidence for its Distinct Physicochemical Profile


Substituting 2‑(benzyloxy)‑6‑fluoroaniline with a more common or less‑functionalized aniline (e.g., 2‑fluoroaniline, 2‑benzyloxyaniline, or 6‑fluoro‑2‑methoxyaniline) alters key physicochemical descriptors that govern permeability, solubility, and intermolecular interactions. As shown in the quantitative comparisons below, the simultaneous presence of the electron‑withdrawing fluorine and the lipophilic benzyloxy group at adjacent positions creates a unique balance of lipophilicity and polar surface area that is not matched by any single‑substitution analog [1]. These differences translate directly into divergent performance in membrane‑based assays, metabolic stability screens, and downstream synthetic transformations.

Quantitative Differentiation of 2-(Benzyloxy)-6-fluoroaniline Against Structural Analogs


Lipophilicity (LogP) — A Critical Differentiator for Membrane Permeability

The experimental LogP of 2-(benzyloxy)-6-fluoroaniline is 3.57 , compared to 2‑benzyloxyaniline (LogP 3.43) [1] and 2‑fluoroaniline (LogP 1.29) [2]. The ortho‑fluorine on the target compound increases lipophilicity by 2.28 log units relative to 2‑fluoroaniline and by 0.14 log units relative to 2‑benzyloxyaniline.

Medicinal chemistry Drug design Lipophilicity optimization

Polar Surface Area (PSA) — Balancing Permeability with Solubility

The polar surface area of 2-(benzyloxy)-6-fluoroaniline is 35.25 Ų , compared to 2‑fluoroaniline at 29.43 Ų . The modest increase in PSA (5.82 Ų) reflects the additional oxygen of the benzyloxy group, which provides a hydrogen‑bond acceptor site without drastically increasing overall polarity.

Drug-likeness CNS MPO score Permeability

Commercial Purity and Batch Consistency — A Procurement Decision Factor

Multiple commercial suppliers offer 2-(benzyloxy)-6-fluoroaniline with a minimum purity specification of 95% (GC/HPLC) , and select vendors provide batches at ≥98% purity with full analytical characterization (NMR, HPLC, GC) . In contrast, close positional isomers (e.g., 5‑(benzyloxy)‑2‑fluoroaniline, 4‑(benzyloxy)‑3‑fluoroaniline) are available only from limited sources, often without guaranteed purity specifications .

Chemical procurement Quality assurance Synthetic reproducibility

High‑Impact Application Scenarios for 2-(Benzyloxy)-6-fluoroaniline (CAS 160564-65-8)


Medicinal Chemistry: Optimizing CNS Drug Candidates

The elevated LogP (3.57) and moderate PSA (35.25 Ų) make 2‑(benzyloxy)‑6‑fluoroaniline an excellent starting scaffold for CNS‑penetrant lead compounds . Its lipophilicity exceeds that of 2‑fluoroaniline by over two log units, reducing the need for additional lipophilic modifications that can introduce metabolic liabilities. The benzyloxy group also serves as a latent phenol, allowing late‑stage deprotection to modulate polarity and off‑target binding [1].

Organic Synthesis: Building Block for Fluorinated Heterocycles

The primary amine of 2‑(benzyloxy)‑6‑fluoroaniline participates efficiently in Buchwald–Hartwig aminations, diazotizations, and condensation reactions to yield fluorinated benzimidazoles, quinazolines, and indoles . The ortho‑fluorine atom directs electrophilic aromatic substitution and can be exploited in SNAr reactions, enabling regioselective diversification not possible with non‑fluorinated or para‑substituted analogs.

Chemical Biology: Probe Design for Target Validation

The combination of a cleavable benzyl ether and a metabolically stable fluorine label (¹⁹F NMR active) positions 2‑(benzyloxy)‑6‑fluoroaniline as a versatile precursor for chemical probes. The fluorine atom provides a sensitive NMR handle for monitoring binding interactions, while the benzyl group can be removed under mild hydrogenolysis to reveal a phenol for further conjugation . This dual functionality is absent in simpler anilines like 2‑fluoroaniline or 4‑benzyloxyaniline.

Technical Documentation Hub

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